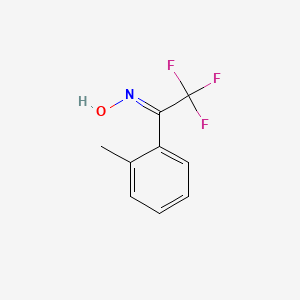

2,2,2-Trifluoro-1-o-tolylethanone oxime

Overview

Description

2,2,2-Trifluoro-1-o-tolylethanone oxime is a chemical compound that has gained attention in scientific research for its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 102-104°C. In

Scientific Research Applications

Catalytic Applications

The Beckmann rearrangement of oxime, a chemical reaction, can be catalyzed by certain compounds, including trifluoromethanesulfonic acid. This process produces amides from oxime, indicating the potential of 2,2,2-Trifluoro-1-o-tolylethanone oxime in similar catalytic applications (Arisawa & Yamaguchi, 2001).

Synthetic Chemistry

In synthetic chemistry, the conversion of compounds like 2,2,2-trifluoro-1-furan-2-yl-ethanone into oximes and subsequent reduction showcases the utility of this compound as a building block for synthesizing other compounds, such as enantiomers of certain amines and amino acids (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).

Oxidation Processes

The use of peroxide-based oxidants in the acetoxylation and etherification of C-H bonds in organic compounds can be facilitated by compounds like this compound. This shows its potential role in various oxidation processes in organic chemistry (Desai, Malik, & Sanford, 2006).

Antimicrobial Activity

This compound derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating potential applications in the development of new antimicrobial agents (Mallesha & Mohana, 2014).

Catalysis in Oxidation Reactions

This compound can function as a catalyst in oxidation reactions, such as olefin epoxidation, using hydrogen peroxide as a terminal oxidant. This suggests its potential as an efficient and environmentally benign catalyst in organic synthesis (Gharah, Chakraborty, Mukherjee, & Bhattacharyya, 2009).

Bifunctionalization of Alkenes

This compound is used in the base-mediated bifunctionalization of alkenes to synthesize α-sulfonylethanone oximes, indicating its utility in the efficient and versatile synthesis of organic compounds (Wang, Tang, Liu, Li, Yang, & Wang, 2017).

Photochemical Studies

The compound has been studied in the context of photolysis and photoaffinity probes, demonstrating its potential in photochemical applications and as a tool in biological systems (Platz, Admasu, Kwiatkowski, Crocker, Imai, & Watt, 1991).

Oxime Synthesis

In research focusing on the efficient synthesis of oximes, this compound plays a role as a starting material or intermediate, indicating its importance in organic synthesis and chemical reactions (Kim, Sung, Kim, & Yoon, 2013).

Generation of Nitrile Oxides

The compound can be involved in the generation of nitrile oxides from oximes and their subsequent reactions, like cycloadditions, showcasing its versatility in organic synthesis (Yoshimura, Middleton, Todora, Kastern, Koski, Maskaev, & Zhdankin, 2013).

1,2-Difunctionalization of Styrenes

Copper-mediated synthesis of alpha-sulfonylethanone oximes from styrenes using this compound derivatives indicates its application in novel organic synthesis methods (Yang, Liu, Song, Peng, & Li, 2016).

Precursor in Synthesis

The compound is used as a precursor for trifluoroacetonitrile and for the synthesis of trifluoromethylated oxadiazoles, highlighting its role in the synthesis of specialized organic compounds (Lin, Yao, Huang, & Weng, 2022).

Nucleophilicity Studies

Studies on the nucleophilicity of oximes, including this compound, provide insights into their reactivity and potential applications in organic synthesis (Bolotin, Burianova, Novikov, Demakova, Pretorius, Mokolokolo, Roodt, Bokach, Suslonov, Zhdanov, Zhizhin, Kuznetsov, & Kukushkin, 2016).

Photobase Generators

Its derivatives are used in photolysis to generate amines, which induce cross-linking in polymers like poly(glycidyl methacrylate), suggesting applications in materials science (Chae, 1998).

Electrochemical Oxidation

The compound finds use in enhancing the electrochemical oxidation of certain organic compounds, providing avenues for its application in electrochemistry and synthesis (Shirai, Hamamoto, Maki, Onomura, Kise, Aoyama, & Matsumara, 2001).

Organocatalysis

This compound and its derivatives are used as organocatalysts in the epoxidation of alkenes, demonstrating its potential in green chemistry applications (Limnios & Kokotos, 2014).

Hydrogen Evolution Studies

Research on the hydrogen evolution from hydridocobaloxime uses this compound, highlighting its potential in studying complex chemical reactions and mechanisms (Chao & Espenson, 1978).

Epoxidation Reactions

The fluoroalkylketone form of this compound is effective in catalyzing epoxidation reactions, indicating its application in organic synthesis and potentially in industrial processes (Legros, Crousse, Bourdon, Bonnet-Delpon, & Bégué, 2001).

Cycloaddition Reactions

It is involved in cycloaddition reactions under specific conditions, showing its versatility and potential for creating complex molecular architectures (Föhlisch & Joachimi, 1987).

Chiral Auxiliaries in Asymmetric Synthesis

Its derivatives are used in the asymmetric methoxyselenenylation of alkenes, indicating its role in chiral synthesis and stereochemistry (Back & Moussa, 2000).

properties

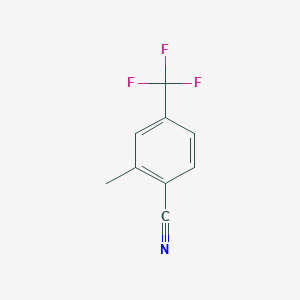

IUPAC Name |

(NE)-N-[2,2,2-trifluoro-1-(2-methylphenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c1-6-4-2-3-5-7(6)8(13-14)9(10,11)12/h2-5,14H,1H3/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODINYBLLPAGPKE-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=NO)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C(=N\O)/C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

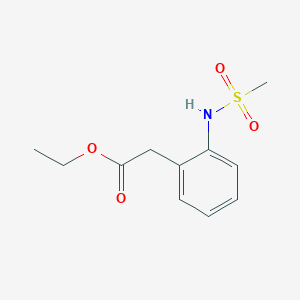

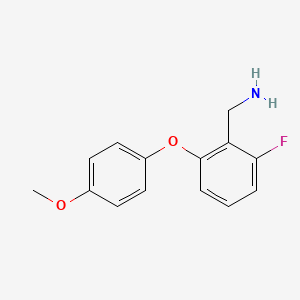

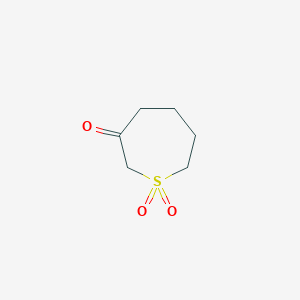

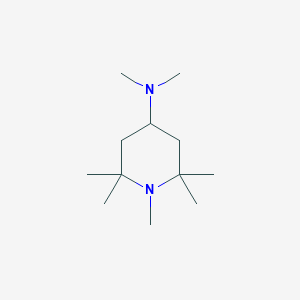

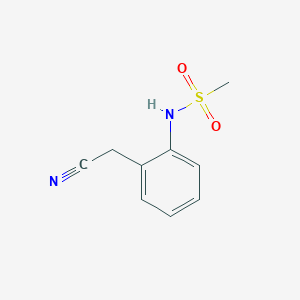

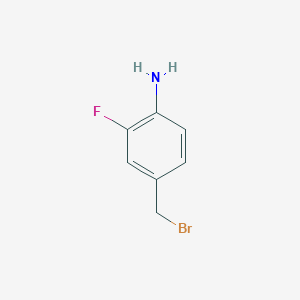

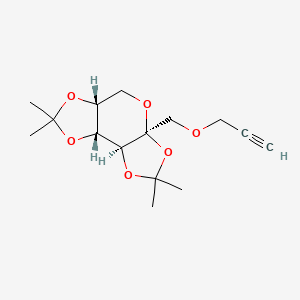

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.